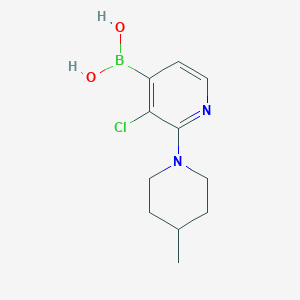

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Description

This compound features a pyridine core substituted at three positions:

- Position 3: Chlorine atom (electron-withdrawing group).

- Position 2: 4-Methylpiperidin-1-yl group (bulky, lipophilic substituent).

- Position 4: Boronic acid (-B(OH)₂, critical for Suzuki-Miyaura cross-coupling reactions).

The boronic acid moiety enables its use in synthetic chemistry, particularly in forming carbon-carbon bonds, while the chloro and 4-methylpiperidine groups modulate electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name |

[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8,16-17H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTCFFVYWUICEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions. The targets in these reactions are typically carbon atoms in organic compounds.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid transfers an organic group from boron to palladium.

Biochemical Pathways

In general, suzuki–miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.

Result of Action

The result of the action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon–carbon bond. This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions, suggesting that they can be carried out in a variety of environments.

Biochemical Analysis

Biochemical Properties

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to alterations in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis. Additionally, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity, thereby influencing biochemical pathways. Additionally, the compound can affect gene expression by binding to DNA or RNA, altering the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may result in toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects.

Metabolic Pathways

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite concentrations.

Transport and Distribution

The transport and distribution of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can influence its interactions with biomolecules and its overall biochemical activity.

Biological Activity

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the context of medicinal chemistry. Its unique molecular structure, comprising a pyridine ring substituted with a chloro group and a piperidine moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C11H16BClN2O2

- Molecular Weight : 254.52 g/mol

- CAS Number : 1704063-47-7

Research indicates that compounds containing boronic acids often exhibit significant biological activity, primarily as enzyme inhibitors. Specifically, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may inhibit enzymes involved in critical biological pathways, including those associated with cancer and inflammatory diseases. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, implying neuropharmacological effects .

Enzyme Inhibition

Preliminary studies suggest that this compound may function as an inhibitor for various serine proteases and other enzymes. For instance, similar boronic acid compounds have shown efficacy in inhibiting dipeptidyl peptidase IV (DPPIV), which is involved in glucose metabolism and immune response . The specific binding affinity and activity of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid with these enzymes merit further investigation.

Biological Activity Overview

The biological activities associated with (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of serine proteases and other enzymes involved in metabolic pathways. |

| Neuropharmacological Effects | Possible modulation of neurotransmitter systems due to the piperidine moiety. |

| Anticancer Potential | May target pathways involved in tumorigenesis and cancer progression. |

| Anti-inflammatory Activity | Potential to modulate inflammatory responses through enzyme inhibition. |

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids similar to (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid:

- Dipeptidyl Peptidase IV Inhibition :

-

Anticancer Activity :

- Research on dual inhibitors targeting anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) has highlighted the importance of structural features akin to those found in (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid for achieving selectivity against cancer targets .

-

Neuropharmacological Studies :

- Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, suggesting that (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may also influence neurochemical pathways .

Scientific Research Applications

Enzyme Inhibition

Research indicates that boronic acids can act as effective enzyme inhibitors. (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may inhibit specific enzymes involved in critical pathways related to cancer and inflammatory diseases. The interactions of this compound with target enzymes could provide insights into new therapeutic strategies for these conditions.

Neuropharmacology

Given the piperidine moiety's influence on neurotransmitter systems, this compound may exhibit neuropharmacological activities. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to developments in treatments for neurological disorders.

Synthetic Routes

The synthesis of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can be achieved through various methods:

- Common Method : Reaction of 3-chloro-2-pyridinol with 4-methylpiperidine using boron reagents under controlled conditions.

- Solvents Used : Dimethylformamide or tetrahydrofuran.

- Catalysts : Palladium-catalyzed cross-coupling techniques are often employed to introduce the boronic acid functionality effectively.

Case Studies and Research Findings

While specific case studies on (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid were not found in the current literature, the general findings on boronic acids indicate their importance in drug design and development. For instance, studies have shown that boronate esters can selectively inhibit enzymes like serine proteases, which are implicated in various diseases. Further investigation into the pharmacodynamics and pharmacokinetics of this compound will enhance understanding of its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Electronic Effects

Compound A : (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic Acid (CAS: 1704063-45-5)

- Key Difference : Lacks the chlorine at position 3.

Compound B : (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid (CAS: 957061-04-0)

- Key Difference : Morpholine replaces 4-methylpiperidine.

- Impact : Morpholine’s oxygen atom introduces stronger electron-withdrawing effects, lowering the boronic acid’s pKa and enhancing ester bond stability. However, the reduced steric bulk compared to 4-methylpiperidine may alter binding selectivity in medicinal applications .

Compound C : 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic Acid (Ref: 10-F623750)

- Key Difference : Boronic acid at position 5 instead of 4.

- Impact: Altered regiochemistry may reduce compatibility with specific coupling partners (e.g., aryl halides) in drug synthesis.

Compound D : (6-Chloro-5-methylpyridin-3-yl)boronic Acid (CAS: 1003043-40-0)

- Key Difference : Chlorine and methyl groups at positions 6 and 5, respectively.

- Lower structural similarity (0.73 vs. target compound) suggests divergent applications in medicinal chemistry .

Compound E : Pyridin-4-yl Boronic Acid (Used in )

- Impact : Higher reactivity in Suzuki couplings due to fewer steric hindrances but lacks the target compound’s ability to fine-tune pharmacokinetic properties (e.g., selectivity, metabolic stability) .

Compound F : (1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic Acid ()

- Key Difference : Pyrrolopyridine core instead of substituted pyridine.

- Impact : The fused heterocyclic system increases planarity, enhancing interactions with biological targets (e.g., kinase inhibitors). However, synthetic complexity and reduced boronic acid stability under acidic conditions may limit utility .

Physicochemical and Stability Profiles

| Property | Target Compound | Compound B (Morpholine Analog) | Compound C (Position 5 Boronic Acid) |

|---|---|---|---|

| Molecular Weight | 256.7 g/mol (estimated) | 242.47 g/mol | ~250 g/mol (estimated) |

| Boronic Acid pKa | ~8.5 (estimated) | ~7.9 (due to morpholine) | ~9.0 (no electron-withdrawing Cl) |

| Solubility | Low in water; moderate in DME | Higher in polar solvents | Similar to target compound |

| Stability | Stable at 2–8°C (analog data) | Sensitive to light/heat | Not reported |

Notes:

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A common and effective method involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions:

Step 1: Preparation of 3-chloro-2-(4-methylpiperidin-1-yl)pyridine Intermediate

The 4-methylpiperidin-1-yl group is introduced by nucleophilic aromatic substitution on a halogenated pyridine precursor (e.g., 3-chloro-2-pyridinol or 2,3-dihalopyridine) with 4-methylpiperidine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Step 2: Introduction of Boronic Acid Group

The intermediate is then subjected to lithiation or metalation (e.g., using n-butyllithium) at the 4-position, followed by quenching with boron reagents such as triisopropyl borate. The reaction is typically performed at low temperatures (e.g., -70 to -80 °C) to ensure regioselectivity and avoid side reactions.

Step 3: Acid Workup and Purification

After boronation, acidification with hydrochloric acid adjusts the pH to around 5, facilitating the formation of the boronic acid. The product is then extracted, purified by recrystallization or column chromatography, and dried.

This approach is supported by analogous industrial methods for related boronic acids, such as 3-chloro-2-naphthalene boronic acid, which use low-temperature lithiation and boronation followed by acidification and crystallization to achieve high yields (around 75%) and purity.

Alternative Synthetic Routes

Direct Amination and Amidation Strategy

Some synthetic routes start with nitro-substituted aromatic intermediates, which undergo regioselective nucleophilic aromatic substitution with cyclamines, followed by reduction of nitro groups to amines and coupling with carboxyphenylboronic acid derivatives using carbodiimide coupling agents (e.g., EDC). This method is more common in the synthesis of boronic acid derivatives with amide linkages but can be adapted for related structures.

Use of Boronic Acid Precursors

Boronic acid moieties can be introduced by coupling with boronic acid pinacol esters or other boron-containing reagents under catalytic conditions, often with palladium catalysts and bases like potassium carbonate in mixed solvents.

Reaction Conditions and Solvents

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are commonly used solvents providing good solubility and stability for intermediates.

Temperature Control: Low temperatures (-80 to -20 °C) are critical during lithiation and boronation steps to control regioselectivity and minimize side reactions.

Catalysts and Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and boron reagents (triisopropyl borate, boronic acid pinacol esters) are essential.

Preparation Data Summary Table

| Step | Reagents/Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 3-chloro-2-pyridinol + 4-methylpiperidine, DMF or THF, heat | Nucleophilic substitution to introduce piperidinyl group | High regioselectivity required |

| 2 | n-Butyllithium, THF, -80 °C to -70 °C; triisopropyl borate | Lithiation at 4-position, boronation | Controlled low temperature |

| 3 | HCl acidification to pH ~5 | Formation of boronic acid moiety | Facilitates boronic acid formation |

| 4 | Extraction, recrystallization, chromatography | Purification | High purity, yield ~70-75% (analogous compounds) |

Research Findings and Practical Notes

The boronic acid functionality is sensitive to moisture and heat; thus, handling under inert atmosphere and dry conditions is recommended.

The compound is primarily used as a synthetic intermediate in pharmaceutical and organic synthesis research.

Storage is typically at room temperature in a dry environment, avoiding moisture to prevent degradation.

The synthetic methods are adaptable for scale-up with appropriate control of temperature and reagent addition rates.

Q & A

Q. What are the common synthetic routes for (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid?

The synthesis typically involves a halogenated pyridine precursor (e.g., 3-chloro-2-halopyridine) undergoing metalation with reagents like lithium hexamethyldisilazide (LiHMDS) to form an organometallic intermediate. This intermediate reacts with a boronic ester (e.g., pinacol borane) under controlled conditions (e.g., −78°C to room temperature) to introduce the boronic acid moiety. Subsequent coupling with 4-methylpiperidine via nucleophilic substitution or transition-metal catalysis introduces the heterocyclic amine group. Purification via column chromatography or recrystallization ensures high purity .

Q. How does the boronic acid moiety in this compound facilitate its use in cross-coupling reactions?

The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions by forming a transient boron-palladium complex during the transmetalation step. This enables carbon-carbon bond formation with aryl/heteroaryl halides, making the compound valuable for synthesizing biaryl or heterobiaryl scaffolds. The pyridine and 4-methylpiperidine groups enhance solubility in polar solvents, improving reaction efficiency .

Q. What are the primary biological applications of this compound in sensing and targeting?

The boronic acid group reversibly binds 1,2- or 1,3-diols (e.g., carbohydrates on glycoproteins), enabling applications in fluorescence-based sensing of cancer-associated cell surface oligosaccharides. The 4-methylpiperidine group may reduce non-specific interactions by modulating hydrophobicity, enhancing selectivity for target biomolecules .

Advanced Questions

Q. How can non-specific secondary interactions be minimized when using this compound in glycoprotein capture studies?

Non-specific interactions (e.g., hydrophobic or electrostatic) can overshadow boronic acid-diol binding. To mitigate this:

- Use borate buffer (pH ≥ 8.5) to stabilize the boronate ester complex and reduce background binding.

- Optimize ionic strength (e.g., 150 mM NaCl) to weaken non-covalent interactions.

- Validate specificity via surface plasmon resonance (SPR) with control proteins (e.g., non-glycosylated RNase A) .

Q. What experimental approaches are recommended to determine the binding kinetics of this compound with diol-containing biomolecules?

Stopped-flow fluorescence spectroscopy is ideal for measuring rapid binding kinetics (milliseconds to seconds). Prepare solutions of the compound and diol (e.g., D-fructose) in physiological pH buffer. Monitor fluorescence changes (e.g., quenching or enhancement) to calculate association () and dissociation () rates. For slower equilibria (>10 minutes), isothermal titration calorimetry (ITC) provides thermodynamic data .

Q. How can structural modifications of the 4-methylpiperidine group influence pharmacokinetic properties?

Replacing 4-methylpiperidine with bulkier or charged substituents (e.g., quinuclidine or morpholine) can alter:

- Solubility: Polar groups improve aqueous solubility for in vivo applications.

- Metabolic stability: Electron-withdrawing groups reduce cytochrome P450-mediated oxidation.

- Tissue penetration: Smaller groups enhance blood-brain barrier permeability for neurotargeting. Validate modifications via logP measurements and microsomal stability assays .

Q. What strategies resolve contradictions in binding affinity data across experimental setups?

Discrepancies may arise from buffer composition, temperature, or detection methods. To address this:

- Standardize buffer conditions (e.g., 10 mM phosphate, pH 7.4).

- Use orthogonal techniques (e.g., SPR for real-time binding vs. ITC for thermodynamics).

- Perform competitive binding assays with known ligands (e.g., alizarin red S) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.